(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline
Overview
Description
(S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C13H7F6NO and its molecular weight is 307.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Supramolecular Arrangements : The crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines were analyzed, revealing important insights into cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in these compounds (de Souza, Gonçalves, Wardell, & Wardell, 2015).
Anti-Tubercular Activities : Mefloquine derivatives, including those with (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline structures, have shown promising anti-tubercular activities. These compounds were evaluated for their minimum inhibitory concentrations against M. tuberculosis, indicating their potential in treating tuberculosis (Wardell, Souza, Wardell, & Lourenço, 2011).
Diastereoisomers and Polymorphs : Further studies on oxazolidines derived from mefloquine and arenealdehydes, related to this compound, highlighted the formation of diastereoisomers and polymorphs, contributing to our understanding of these compounds' molecular structures (Gonçalves, de Souza, Wardell, & Wardell, 2015).
In Vitro Antimalarial Activity : Novel triazole-linked mefloquine derivatives using 2,8-bis(trifluoromethyl)quinoline as a scaffold were synthesized and tested for their in vitro activity against the Plasmodium falciparum strain. These compounds, related to this compound, demonstrated promising antimalarial properties (Hamann, de Kock, Smith, van Otterlo, & Blackie, 2014).
Properties
IUPAC Name |
4-[(2S)-oxiran-2-yl]-2,8-bis(trifluoromethyl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-12(15,16)8-3-1-2-6-7(9-5-21-9)4-10(13(17,18)19)20-11(6)8/h1-4,9H,5H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNRGGNAVKYDQA-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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